Biotin-PEG12-NHS ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXSUFTTIRQOU-BVCQTOFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

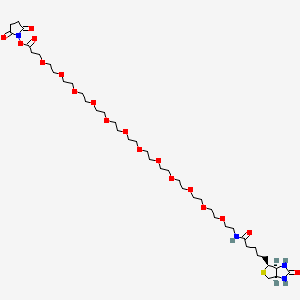

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72N4O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG12-NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG12-NHS ester is a high-purity, versatile biotinylation reagent widely employed in life sciences for the covalent labeling of proteins, antibodies, and other biomolecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its common applications, and illustrates the underlying workflows and related signaling pathways. The molecule features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and an N-hydroxysuccinimide (NHS) ester for efficient, amine-reactive conjugation.[1][2][3][4][5]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing researchers with the necessary data for experimental design and execution.

| Property | Value | References |

| Molecular Formula | C41H72N4O18S | [1][2][6][7] |

| Molecular Weight | ~941.1 g/mol | [1][2][6][7] |

| CAS Number | 365441-71-0, 1934296-88-4 | [1][2][6][8] |

| Appearance | White to off-white waxy solid or viscous liquid/oil | [8] |

| Purity | Typically ≥95% | [7] |

| Solubility | Soluble in DMSO and DMF; the PEG spacer enhances water solubility. | [3][4][5] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1][9] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [2][4] |

| Target Moiety | Primary amines (-NH2) | [3][4][5] |

| Optimal Reaction pH | 7.0 - 9.0 | [3][4][5] |

Mechanism of Action: Amine-Reactive Biotinylation

The utility of this compound lies in the reactivity of its NHS ester group towards primary amines, which are abundantly available on biomolecules such as the N-terminus of polypeptides and the side chain of lysine (B10760008) residues. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

References

- 1. Buy this compound | 365441-71-0 [smolecule.com]

- 2. This compound, 365441-71-0 | BroadPharm [broadpharm.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Bio-PEG12-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Broadpharm this compound | 365441-71-0 | MFCD13184968 | 250 mg, | Fisher Scientific [fishersci.com]

- 7. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to Biotin-PEG12-NHS Ester

This technical guide provides a comprehensive overview of Biotin-PEG12-NHS ester, a widely used heterobifunctional crosslinker in scientific research and drug development. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, and applications, along with experimental protocols and workflow visualizations.

Core Concepts: Structure and Functionality

This compound is a chemical reagent that features three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer arm with 12 ethylene (B1197577) glycol units, and an N-hydroxysuccinimide (NHS) ester reactive group. This unique structure allows for the specific and efficient labeling of molecules containing primary amines, such as proteins, peptides, and antibodies.

The biotin group exhibits a high-affinity interaction with streptavidin and avidin (B1170675) proteins, making it an invaluable tool for a wide range of applications, including affinity purification, immunoassays, and targeted drug delivery. The long, hydrophilic PEG12 spacer arm enhances the water solubility of the labeled molecule and minimizes steric hindrance, which can be crucial for maintaining the biological activity of the target molecule. The NHS ester provides a highly reactive group that readily forms stable amide bonds with primary amines at physiological pH.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C41H72N4O18S | [1][2][3][4][5][6][7] |

| Molecular Weight | 941.1 g/mol | [1][3][6] |

| CAS Number | 365441-71-0 | [1][2][4][5] |

| Purity | Typically >95% | [1][4] |

| Appearance | White to off-white waxy solid | [4][8] |

| Storage Conditions | -20°C, desiccated | [1][4][6][7][9] |

| Spacer Arm Length | 56 Å | [10] |

Experimental Protocols

A common application of this compound is the biotinylation of proteins. The following is a detailed protocol for this procedure.

Materials:

-

This compound

-

Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Preparation of this compound Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Dissolve the reagent in anhydrous DMF or DMSO to a final concentration of 10-25 mM. For example, dissolve 10 mg of this compound (MW 941.1) in 425 µL of DMF for a 25 mM solution. This stock solution should be prepared fresh for each experiment.

-

-

Protein Preparation:

-

Dissolve the protein to be labeled in a buffer free of primary amines (e.g., Tris) at a concentration of 1-10 mg/mL. The buffer pH should be between 7.2 and 8.0 for optimal NHS ester reactivity.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess of the labeling reagent to the protein. A 20-fold molar excess is a common starting point, but the optimal ratio may need to be determined empirically.

-

Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Removal of Excess Biotinylation Reagent:

-

Remove non-reacted this compound and reaction by-products using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Determination of Biotin Incorporation (Optional):

-

The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available from various suppliers.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the biotinylation workflow and the chemical reaction involved.

Caption: A flowchart illustrating the major steps in a typical protein biotinylation experiment.

Caption: A diagram showing the chemical reaction between this compound and a primary amine.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, including:

-

Protein and Antibody Labeling: For use in various immunoassays such as ELISA, Western blotting, and immunohistochemistry.

-

Cell Surface Biotinylation: The hydrophilic nature of the PEG spacer makes it membrane-impermeable, allowing for the specific labeling of cell surface proteins.[10]

-

Affinity Purification: Biotinylated molecules can be easily purified from complex mixtures using streptavidin- or avidin-coated resins.

-

PROTAC Development: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[9]

-

Drug Targeting and Delivery: Biotin can serve as a targeting ligand to deliver drugs or imaging agents to cells expressing biotin receptors.

References

- 1. This compound, 365441-71-0 | BroadPharm [broadpharm.com]

- 2. Biotin-PEG12-NHS | 365441-71-0 | FB72909 | Biosynth [biosynth.com]

- 3. precisepeg.com [precisepeg.com]

- 4. chemimpex.com [chemimpex.com]

- 5. purepeg.com [purepeg.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medkoo.com [medkoo.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide to Biotin-PEG12-NHS Ester: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG12-NHS ester is a heterobifunctional crosslinker that combines the specific binding properties of biotin (B1667282) with the reactivity of an N-hydroxysuccinimide (NHS) ester, all connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This reagent is extensively utilized in bioconjugation, diagnostics, and drug development for the stable and efficient labeling of proteins, antibodies, and other biomolecules containing primary amines.[2][3] The biotin moiety provides a high-affinity handle for detection, purification, and immobilization through its strong interaction with avidin (B1170675) or streptavidin.[4] The NHS ester group selectively reacts with primary amines on target molecules to form a stable amide bond.[1] The hydrophilic PEG12 spacer arm enhances the water solubility of the conjugate, reduces aggregation, and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule.[2][5]

Core Properties and Specifications

A comprehensive summary of the key quantitative data for this compound is presented below. This information is critical for experimental design, including molar excess calculations and storage conditions.

| Property | Value | References |

| Molecular Formula | C41H72N4O18S | [6] |

| Molecular Weight | 941.10 g/mol | [6] |

| CAS Number | 365441-71-0 or 1934296-88-4 | [6] |

| Appearance | White to off-white solid, may appear waxy or as an oil | [1][7] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF, and other organic solvents | [8][9] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1] |

| Reactive Towards | Primary amines (-NH2) | [2] |

| Spacer Arm Length | 49.1 Å (calculated based on the extended conformation of the PEG12 linker) | |

| Storage Conditions | Store at -20°C, desiccated to protect from moisture. | [6] |

Mechanism of Action: Biotinylation of Primary Amines

The fundamental application of this compound lies in its ability to covalently attach a biotin label to molecules containing primary amines, such as the lysine (B10760008) residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine on the target molecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is between 7.0 and 9.0.[2][10]

Figure 1. Reaction mechanism of this compound with a primary amine.

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications:

-

Protein and Antibody Labeling: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry, where the biotin tag allows for signal amplification through streptavidin-enzyme conjugates.[2]

-

Cell Surface Biotinylation: The membrane-impermeable nature of the reagent (when used under specific conditions) allows for the selective labeling of cell surface proteins, enabling studies of protein trafficking and localization.[2]

-

Affinity Purification: Biotinylated molecules can be readily isolated from complex mixtures using streptavidin-coated resins, a technique commonly employed in pull-down assays to study protein-protein interactions.[4]

-

PROTAC Development: In the field of targeted protein degradation, this compound can serve as a component of Proteolysis Targeting Chimeras (PROTACs). It can be used to link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[8]

Experimental Protocols

Protocol 1: General Protein Biotinylation

This protocol provides a general procedure for the biotinylation of a typical IgG antibody. The molar ratio of the biotin reagent to the protein may need to be optimized for different proteins and desired degrees of labeling.

Materials:

-

Protein (e.g., IgG antibody) solution (1-10 mg/mL)

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (0.1 M, pH 8.0-8.5). Avoid buffers containing primary amines like Tris or glycine.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification column (e.g., desalting spin column or dialysis cassette)

Procedure:

-

Protein Preparation: Prepare the protein solution in the Reaction Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

-

Biotin Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9] To do this, dissolve a calculated amount of the reagent in the solvent. For example, to make a 10 mM solution, dissolve ~9.4 mg of the reagent in 1 mL of DMSO.

-

Molar Excess Calculation: Determine the volume of the biotin reagent stock solution needed to achieve the desired molar excess. A common starting point is a 20-fold molar excess for a 2 mg/mL protein solution.[2][11]

-

mmoles of protein = (mg of protein) / (MW of protein in mg/mmole)

-

mmoles of biotin reagent = mmoles of protein x desired molar excess

-

µL of biotin stock = (mmoles of biotin reagent x 1,000,000) / (concentration of stock in mM)

-

-

Reaction: Add the calculated volume of the biotin reagent stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[9]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted biotin reagent and byproducts by dialysis against PBS or by using a desalting spin column according to the manufacturer's instructions.

Protocol 2: Cell Surface Biotinylation

This protocol is designed for labeling proteins on the surface of living cells in suspension.

Materials:

-

Cells in suspension

-

Ice-cold PBS, pH 8.0

-

This compound solution (prepared as in Protocol 1)

-

Quenching Buffer: PBS containing 100 mM glycine

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[2]

-

Biotinylation: Add the this compound stock solution to the cell suspension to a final concentration of 2.5-5 mM.[2]

-

Incubation: Incubate the reaction for 30 minutes at room temperature. For temperature-sensitive experiments, incubation at 4°C can be performed to minimize internalization of the labeled proteins.[2]

-

Quenching and Washing: Wash the cells three times with the Quenching Buffer to stop the reaction and remove any excess biotin reagent.[2] The cells are now ready for subsequent analysis, such as cell lysis and affinity purification of biotinylated proteins.

Visualization of Experimental Workflow and Signaling Pathways

Biotinylation and Purification Workflow

The following diagram illustrates the key steps in a typical protein biotinylation experiment, from reagent preparation to the final purified product.

Figure 2. Workflow for protein biotinylation using this compound.

Role in PROTAC-Mediated Protein Degradation

In the context of PROTACs, the biotin moiety is not directly involved in the degradation pathway but can be used as a versatile handle for creating and testing PROTAC constructs. For instance, a biotinylated PROTAC can be immobilized on a streptavidin-coated surface for binding studies or used in cellular assays with streptavidin-conjugated reporters. The fundamental PROTAC mechanism, which this compound can be a part of, is depicted below.

Figure 3. Simplified signaling pathway of PROTAC-mediated protein degradation.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. This compound, CAS 1934296-88-4 | AxisPharm [axispharm.com]

- 4. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Biotin-PEG12-NHS Ester: A Technical Guide to its Mechanism of Action and Applications

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Biotin-PEG12-NHS ester, a versatile bioconjugation reagent. It details the core mechanism of action, provides quantitative data for experimental design, outlines detailed protocols for its use, and illustrates key processes through diagrams. This document is intended to serve as a practical resource for professionals in research and drug development.

Core Mechanism of Action

The functionality of this compound is centered on the specific and efficient reaction of its N-hydroxysuccinimide (NHS) ester group with primary amines (-NH₂) on target biomolecules. This process, known as biotinylation, results in the formation of a stable amide bond, covalently linking the biotin-PEG moiety to the molecule of interest.

The reaction proceeds via a nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group and the creation of a stable amide bond.[1][2][3] This reaction is most efficient in a pH range of 7.2 to 9.0.[4][5] Below this range, the protonation of primary amines reduces their nucleophilicity, while at higher pH levels, the hydrolysis of the NHS ester becomes a significant competing reaction.[2][4][6]

The this compound is composed of three key components:

-

Biotin (B1667282): A small vitamin that exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent biological interactions.[5][7] This property is fundamental to many detection, purification, and immobilization assays.[1][5]

-

PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol (PEG) spacer arm. This hydrophilic and flexible linker increases the water solubility of the biotinylated molecule, which can prevent aggregation, particularly of labeled antibodies.[1][5][8] The extended length of the spacer also minimizes steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin.[1][8]

-

NHS Ester: The amine-reactive functional group that enables the covalent attachment of the biotin-PEG linker to proteins, antibodies, peptides, and other molecules containing primary amines.[5][7][9]

Quantitative Data for Experimental Design

The following tables provide essential quantitative data to inform the design of experiments using this compound.

Table 1: Physicochemical and Reaction Properties

| Parameter | Value | Source(s) |

| Molecular Formula | C₄₁H₇₂N₄O₁₈S | [1] |

| Molecular Weight | ~941.1 Da | [1] |

| Appearance | White to off-white solid, may be sticky | [1][10] |

| Solubility | DMSO, DMF, water (~10 mM) | [1][5][11] |

| Optimal Reaction pH | 7.2 - 9.0 | [2][4][5] |

| NHS Ester Half-life (Hydrolysis) | 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C | [4] |

| Storage | -20°C, desiccated | [8][10] |

Table 2: Typical Biotinylation Reaction Parameters

| Parameter | Recommended Value | Notes | Source(s) |

| Protein Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess of the reagent. | [11][12][13] |

| Molar Excess (Reagent:Protein) | 10- to 20-fold | Can be adjusted to control the degree of labeling. | [13][14] |

| Reaction Buffer | Amine-free (e.g., PBS, HEPES, bicarbonate, borate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction. | [4][7][11][12] |

| Reaction Time | 30 - 60 minutes at room temperature; ≥ 2 hours at 4°C | Longer incubation can be used, especially at lower temperatures. | [7][13] |

| Quenching Reagent | Tris or Glycine (e.g., 50-100 mM final concentration) | Added to stop the reaction by consuming unreacted NHS ester. | [4][12] |

Detailed Experimental Protocols

Protocol for General Protein Biotinylation

This protocol provides a standard procedure for biotinylating proteins with this compound.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., desalting column, dialysis cassette)

Procedure:

-

Prepare the Protein Solution: Dissolve or dialyze the protein into an amine-free reaction buffer at a concentration of 1-10 mg/mL.[12][13]

-

Prepare the Biotinylation Reagent: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11][13] Immediately before use, prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[5][12][13]

-

Initiate the Reaction: Add a calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).[13] Mix gently but thoroughly.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[6][13]

-

Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[7]

-

Purify the Biotinylated Protein: Remove excess, non-reacted biotinylation reagent and reaction byproducts using a desalting column, spin column, or dialysis.[12][13]

-

Quantify Biotin Incorporation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5][15]

-

Store the Conjugate: Store the purified biotinylated protein at 4°C for short-term use or at -20°C for long-term storage. Adding a preservative like sodium azide (B81097) (0.1%) can prevent microbial growth.[11]

Protocol for Cell Surface Biotinylation

This protocol is designed for labeling proteins on the surface of living cells. The membrane impermeability of this compound is crucial for this application.[5][16]

Materials:

-

Suspension or adherent cells

-

Ice-cold PBS (amine-free)

-

This compound

-

Anhydrous DMSO

-

Quenching Buffer (e.g., 100 mM glycine in PBS)

-

Lysis Buffer

Procedure:

-

Prepare Cells: Wash cells three times with ice-cold, amine-free PBS to remove any amine-containing culture media components.[5] Resuspend or keep cells in ice-cold PBS at a concentration of approximately 1x10⁷ cells/mL.

-

Prepare Biotinylation Reagent: Prepare a fresh stock solution of this compound in anhydrous DMSO.

-

Label Cell Surface Proteins: Add the biotinylation reagent to the cell suspension to a final concentration of 2-5 mM.[5]

-

Incubate: Incubate the cells for 30 minutes at 4°C with gentle agitation to prevent settling. Performing the reaction on ice minimizes internalization of the labeled proteins.

-

Quench the Reaction: Add quenching buffer to the cell suspension and incubate for 15 minutes at 4°C.

-

Wash: Wash the cells three times with ice-cold PBS to remove unreacted biotinylation reagent and quenching buffer.

-

Cell Lysis: The biotinylated cells can now be lysed using an appropriate lysis buffer for subsequent analysis, such as affinity purification of the labeled surface proteins.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

Caption: Mechanism of amine-reactive labeling.

Caption: General experimental workflow for biotinylation.

Caption: Signaling pathway for a pull-down assay.

References

- 1. Buy this compound | 365441-71-0 [smolecule.com]

- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. proteochem.com [proteochem.com]

- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Biotin-PEG12-NHS Ester: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and stability of Biotin-PEG12-NHS ester, a critical reagent in bioconjugation and drug development. Understanding these core characteristics is paramount for the successful design and execution of experiments involving the labeling of proteins, antibodies, and other biomolecules.

Core Properties of this compound

This compound is a versatile bioconjugation reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances aqueous solubility and reduces steric hindrance, facilitating efficient labeling and subsequent detection.

Solubility

The solubility of this compound is a crucial factor for its effective use in various experimental settings. The presence of the hydrophilic PEG linker significantly improves its solubility in aqueous buffers compared to traditional biotinylation reagents.

| Solvent/System | Solubility | Notes |

| Water | 10 mg/mL (estimated) | Based on the solubility of the structurally similar Biotin-PEG3-NHS ester.[1] The long PEG chain of the PEG12 variant is expected to confer at least this level of aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Sonication may be required to achieve complete dissolution.[2][3] It is recommended to use anhydrous DMSO to prevent hydrolysis of the NHS ester. |

| Dimethylformamide (DMF) | Soluble | A common solvent for preparing stock solutions. Use of anhydrous DMF is recommended.[4] |

| Phosphate-Buffered Saline (PBS) | Soluble | The hydrophilic PEG spacer imparts water solubility, making it suitable for direct use in common biological buffers.[5] |

Note: When preparing stock solutions in organic solvents like DMSO or DMF, it is critical to use anhydrous solvents to minimize hydrolysis of the moisture-sensitive NHS ester.

Stability

The stability of this compound is primarily influenced by the hydrolysis of the NHS ester group, a reaction that is highly dependent on pH and temperature.

Storage and Handling

For optimal stability, this compound should be stored under the following conditions:

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Pure Form) | -20°C | Up to 3 years | Store in a desiccated environment to protect from moisture.[2][6] |

| In Anhydrous Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |

| -20°C | Up to 1 month |

Handling Recommendations:

-

Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.

-

It is advisable to handle the reagent in a dry environment and to purge the vial with an inert gas like nitrogen or argon before sealing for storage.

pH-Dependent Hydrolysis of the NHS Ester

The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation of primary amines. The rate of hydrolysis increases significantly with increasing pH.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Room Temperature | 210 minutes |

| 8.5 | Room Temperature | 180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | 125 minutes |

The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[7] This range represents a compromise between maximizing the availability of deprotonated primary amines for reaction and minimizing the rate of NHS ester hydrolysis.

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below.

Protocol 1: General Protein Biotinylation

This protocol outlines the steps for biotinylating a purified protein in solution.

Materials:

-

This compound

-

Protein to be labeled (1-10 mg/mL in amine-free buffer)

-

Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for an appropriate buffer.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Biotinylation Reaction: a. Calculate the required volume of the biotin reagent stock solution to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a common starting point). b. Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8] c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

-

Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

Protocol 2: Cell Surface Biotinylation

This protocol describes the labeling of primary amines on the surface of intact cells.

Materials:

-

This compound

-

Cells in suspension or adherent

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Anhydrous DMSO or DMF

-

Quenching solution (PBS containing 100 mM glycine)

Procedure:

-

Cell Preparation: a. Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[10][11] b. Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.[5][10]

-

Prepare this compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

-

Biotinylation Reaction: a. Add the biotin reagent stock solution to the cell suspension to a final concentration of 2-5 mM.[10] b. Incubate the reaction mixture for 30 minutes at room temperature with gentle agitation.[10][11] To minimize internalization of the biotin label, the incubation can be performed at 4°C.[11]

-

Quench and Wash: a. Wash the cells three times with the quenching solution (PBS + 100 mM glycine) to stop the reaction and remove excess biotin reagent.[5][10][11]

-

Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as immunoprecipitation.

Protocol 3: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Principle: The HABA dye binds to avidin, producing a complex with a characteristic absorbance at 500 nm.[12] Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[2][13][12][14] This change in absorbance is proportional to the amount of biotin in the sample.

Procedure (Microplate Format):

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.

-

Blank Measurement: In a well of a 96-well microplate, add 180 µL of the HABA/Avidin solution and 20 µL of the same buffer your biotinylated protein is in. Measure the absorbance at 500 nm (A500_blank).

-

Sample Measurement: In a separate well, add 180 µL of the HABA/Avidin solution and 20 µL of your purified biotinylated protein sample. It is advisable to test several dilutions of your sample.[13] Mix and incubate until the reading is stable (approximately 15 seconds), then measure the absorbance at 500 nm (A500_sample).[12]

-

Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/avidin complex (typically 34,000 M⁻¹cm⁻¹ at 500 nm).[12]

Visualizations

Reaction of this compound with a Primary Amine

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Immunoprecipitation Workflow | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. This compound, CAS 1934296-88-4 | AxisPharm [axispharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. anaspec.com [anaspec.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Advantage of PEG12 Spacers in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a foundational technique in life sciences, enabling highly specific detection, purification, and targeting of proteins and other biomolecules through the high-affinity interaction between biotin and streptavidin. The efficacy of this interaction is profoundly influenced by the linker connecting biotin to the target molecule. This technical guide provides a comprehensive overview of the purpose and advantages of using a 12-unit polyethylene (B3416737) glycol (PEG12) spacer in biotinylation reagents. We will delve into the physicochemical properties of PEG12, its impact on experimental outcomes, detailed protocols for its application, and its role in advanced proteomics and cell signaling studies.

Core Concepts: The Role of the PEG12 Spacer

The inclusion of a PEG spacer arm in a biotinylation reagent, such as in Biotin-PEG12-NHS ester, offers several key advantages that stem from its unique physicochemical properties.[1][2] A PEG12 spacer is a long, flexible, and hydrophilic chain that significantly enhances the utility of the biotin tag in a variety of applications.[3]

Overcoming Steric Hindrance

The primary function of a long spacer arm like PEG12 is to mitigate steric hindrance.[1][2] The biotin-binding pockets of streptavidin are located deep within the tetrameric protein. When biotin is attached too closely to a large biomolecule, the bulk of the molecule can physically obstruct the biotin from accessing these binding pockets, leading to inefficient capture or detection.[1][2] The extended and flexible nature of the PEG12 spacer arm projects the biotin moiety away from the surface of the labeled molecule, ensuring its accessibility to streptavidin.[2] This is particularly crucial when working with large proteins or complex protein assemblies.

Enhancing Solubility

Polyethylene glycol is highly hydrophilic, and incorporating a PEG12 spacer into a biotinylation reagent imparts this characteristic to the resulting biotinylated molecule.[4] This is especially beneficial when labeling hydrophobic proteins or peptides that are prone to aggregation in aqueous buffers.[4] By increasing the overall hydrophilicity of the conjugate, the PEG12 spacer helps to prevent aggregation and maintain the solubility of the labeled molecule, which is critical for maintaining its biological activity and for the reliability of downstream assays.[4]

Improving Biocompatibility and Bioavailability

In the context of in vivo applications, such as targeted drug delivery, PEGylation (the attachment of PEG chains) is a well-established method for improving the biocompatibility and bioavailability of therapeutic molecules. The PEG12 spacer can reduce the immunogenicity of the biotinylated molecule and can increase its circulation half-life by shielding it from enzymatic degradation and reducing renal clearance.

Data Presentation: Quantitative Properties of Biotinylation Reagents

The choice of biotinylation reagent is a critical step in experimental design. The length of the spacer arm is a key parameter that influences the performance of the reagent. The following tables summarize the properties of common amine-reactive biotinylation reagents and illustrate the impact of PEG spacer length on streptavidin binding.

| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Feature |

| Biotin-NHS | 341.38 | 13.5 | Short, non-PEG spacer |

| Biotin-PEG4-NHS Ester | 588.67 | 29.0 | Short PEG spacer |

| This compound | 941.09 | 56.0 | Long PEG spacer |

Table 1: Comparison of common amine-reactive biotinylation reagents with varying spacer arm lengths.

While direct, peer-reviewed quantitative data comparing the binding kinetics of this compound to other PEGylated reagents is limited, the general principle is that longer, flexible linkers enhance streptavidin binding by overcoming steric hindrance. The following table presents hypothetical data to illustrate this trend.

| Biotinylation Reagent | Degree of Labeling (Biotin/Protein Ratio) | Relative Streptavidin Binding Signal (%) |

| Biotin-NHS | 3.8 | 65 |

| Biotin-PEG4-NHS Ester | 4.1 | 85 |

| This compound | 4.3 | 100 |

Table 2: Illustrative comparison of the effect of spacer arm length on the degree of biotinylation and subsequent streptavidin binding. The data is hypothetical and serves to demonstrate the expected trend.[1]

This illustrative data suggests that while the number of biotin molecules attached per protein may only increase slightly with a longer spacer, the accessibility of those biotin molecules for streptavidin binding is significantly improved, leading to a stronger signal in detection assays.[1]

Experimental Protocols

The following are detailed methodologies for key experiments where the use of a this compound is advantageous.

Cell Surface Protein Biotinylation

This protocol describes the labeling of proteins on the surface of living cells. The hydrophilicity of the this compound renders it membrane-impermeable, ensuring that only extracellularly exposed proteins are labeled.

Materials:

-

Cells of interest (adherent or in suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer (PBS containing 100 mM glycine)

-

Lysis Buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cell monolayer three times with ice-cold PBS, pH 8.0.

-

For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS, pH 8.0. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS, pH 8.0.[4]

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Biotinylation Reaction:

-

Add the this compound stock solution to the cell suspension or overlay the adherent cells to a final concentration of 0.5 mM.

-

Incubate for 30 minutes at 4°C with gentle agitation to prevent internalization of the reagent.[4]

-

-

Quenching:

-

Terminate the reaction by adding Quenching Buffer to a final concentration of 100 mM glycine.

-

Incubate for 15 minutes at 4°C.

-

-

Cell Lysis:

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Purification of Biotinylated Proteins:

-

Incubate the clarified lysate with streptavidin-agarose beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads three times with Lysis Buffer.

-

Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying protein-protein interactions in living cells.[5] It utilizes a promiscuous biotin ligase (BirA) fused to a protein of interest. The BirA releases reactive biotinoyl-5'-AMP, which covalently labels proteins in close proximity. While the biotin itself is supplied to the cell culture medium, the principles of overcoming steric hindrance with a PEG spacer are relevant for the subsequent purification and detection of the biotinylated proteins.

Materials:

-

Cells stably expressing the BirA*-fusion protein

-

Complete cell culture medium

-

Biotin

-

PBS

-

Lysis Buffer (RIPA buffer or similar)

-

Streptavidin-magnetic beads

-

Wash Buffers (e.g., high salt, low salt, and no detergent buffers)

-

Elution Buffer (e.g., SDS-PAGE sample buffer with excess biotin)

Procedure:

-

Biotin Labeling:

-

Culture the cells to approximately 80% confluency.

-

Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours.[5]

-

-

Cell Lysis:

-

Wash the cells three times with PBS.

-

Lyse the cells in Lysis Buffer and sonicate to shear DNA.

-

Clarify the lysate by centrifugation.

-

-

Affinity Purification:

-

Incubate the clarified lysate with streptavidin-magnetic beads overnight at 4°C.[6]

-

Wash the beads extensively with a series of wash buffers to remove non-specific binders.

-

-

Elution:

-

Elute the biotinylated proteins from the beads.

-

-

Analysis:

-

Identify the eluted proteins by mass spectrometry.

-

Kinase-Catalyzed Biotinylation to Map Signaling (K-BMAPS)

K-BMAPS is a method to identify the substrates of kinases within a signaling pathway.[7][8] It utilizes an ATP-biotin analog as a co-substrate for kinases. When a signaling pathway is activated, kinases transfer the biotinylated gamma-phosphate of the ATP analog to their substrates, which can then be purified and identified.

Materials:

-

Cell lysates from stimulated and unstimulated cells

-

ATP-biotin

-

Kinase reaction buffer

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Cell Lysate Preparation:

-

Prepare cell lysates from cells that have been treated with a stimulus (e.g., growth factor) and from untreated control cells.

-

-

Kinase Reaction:

-

Incubate the cell lysates with ATP-biotin in a kinase reaction buffer.[8]

-

-

Affinity Purification:

-

Stop the reaction and incubate the lysates with streptavidin-agarose beads to capture the biotinylated kinase substrates.[7]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins and identify them by mass spectrometry.

-

Compare the proteins identified from the stimulated and unstimulated lysates to identify stimulus-dependent kinase substrates.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

Conclusion

The this compound and similar long-chain PEGylated biotinylation reagents represent a significant advancement in the tools available for protein research. The PEG12 spacer arm effectively addresses the common challenges of steric hindrance and poor solubility, leading to more efficient and reliable results in a wide range of applications, from cell surface labeling to the elucidation of complex protein interaction networks and signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of the principles behind the use of PEG spacers is essential for designing robust experiments and obtaining high-quality, reproducible data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usherbrooke.ca [usherbrooke.ca]

- 7. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Long PEG Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a cornerstone of modern biopharmaceutical development. The length of the PEG spacer used in bioconjugation is a critical design parameter that profoundly influences the physicochemical and pharmacological properties of the resulting conjugate. This technical guide provides a comprehensive overview of the benefits of employing long PEG spacers, offering a detailed examination of their impact on solubility, stability, pharmacokinetics, and immunogenicity. This document also furnishes detailed experimental protocols for common PEGylation strategies and methods for the characterization of PEGylated bioconjugates, supplemented with quantitative data and logical diagrams to facilitate a deeper understanding of the underlying principles.

Core Principles: The Multifaceted Role of Long PEG Spacers

The incorporation of long PEG spacers into bioconjugates, such as antibody-drug conjugates (ADCs), proteins, and peptides, offers a multitude of advantages that can significantly enhance their therapeutic potential.[1] These benefits stem from the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer.[2]

Enhanced Solubility and Stability

A primary challenge in the development of bioconjugates, particularly ADCs, is the aggregation induced by hydrophobic payloads.[3] Long, hydrophilic PEG spacers act as a solubilizing agent, effectively mitigating this issue and allowing for higher drug-to-antibody ratios (DARs) without compromising the integrity of the bioconjugate.[4] This enhanced solubility contributes to improved formulation stability and prevents the loss of biological activity due to aggregation.[4][5]

Improved Pharmacokinetics and Bioavailability

The increased hydrodynamic radius of a bioconjugate modified with a long PEG chain is a key factor in extending its circulation half-life.[5] This greater size reduces the rate of renal clearance, leading to prolonged exposure of the therapeutic agent in the body.[2][5] Consequently, this can translate to a reduced dosing frequency, improving patient compliance and overall therapeutic efficacy.[5]

Reduced Immunogenicity

The flexible and hydrophilic nature of long PEG chains creates a protective "shield" around the bioconjugate, masking potential antigenic epitopes on the protein or payload.[1] This steric hindrance reduces recognition by the immune system, thereby lowering the risk of an immunogenic response against the therapeutic agent.[1]

The Trade-off: A Balance Between Efficacy and Potency

While long PEG spacers offer significant advantages, it is crucial to consider a potential trade-off. In some cases, very long PEG chains can sterically hinder the interaction of the bioconjugate with its target, leading to a decrease in in vitro potency or binding affinity.[6] Therefore, the optimal PEG length represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[6]

Quantitative Impact of PEG Spacer Length

The choice of PEG spacer length has a quantifiable impact on the performance of a bioconjugate. The following tables summarize key quantitative data from various studies, illustrating the effects of different PEG spacer lengths on critical parameters of antibody-drug conjugates and other PEGylated proteins.

| PEG Spacer Length | Effect on Circulation Half-life | Reference |

| No PEG | 19.6 min | [6] |

| 4 kDa | 49.2 min (2.5-fold increase) | [6] |

| 10 kDa | 219.0 min (11.2-fold increase) | [6] |

Table 1: Impact of PEG Spacer Length on the Half-life of an Affibody-Drug Conjugate. This table demonstrates the significant extension in circulation half-life achieved with increasing PEG chain length.[6]

| PEG Spacer Length | In Vitro Cytotoxicity (IC50) on HER2-positive cells | Reference |

| No PEG | ~7 nM | [6] |

| 4 kDa | 26.2 - 31.9 nM | [6] |

| 10 kDa | 83.5 - 111.3 nM | [6] |

Table 2: Influence of PEG Spacer Length on the In Vitro Cytotoxicity of an Affibody-Drug Conjugate. This table illustrates the potential for a reduction in in vitro potency with longer PEG spacers, highlighting the trade-off between pharmacokinetics and immediate cytotoxic effect.[6]

| PEG Size | Effect on Protein Aggregation | Reference |

| Unmodified AAT | High propensity for heat-induced aggregation | [4] |

| Linear PEG-MA | Lower content of aggregates compared to N-terminal PEGylation | [4] |

| 2-armed 40 kDa PEG-AL (N-terminal) | Significantly decreased aggregation (25.7% remaining) | [4] |

| 2-armed 40 kDa PEG-MA (Thiol) | Best resistance to polymerization (13.5% aggregates) | [4] |

Table 3: Effect of PEG Size and Structure on the Aggregation of Alpha-1 Antitrypsin (AAT). This table showcases the ability of PEGylation, particularly with branched and longer PEG chains, to reduce protein aggregation.[4]

Visualizing the Core Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and should be optimized for specific proteins and PEG reagents.

Protocol 1: Amine-Reactive PEGylation via NHS Ester Chemistry

This protocol describes the conjugation of an NHS-activated PEG to primary amines (lysine residues and the N-terminus) of a protein.[7]

Materials:

-

Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Amine-reactive PEG (e.g., mPEG-NHS ester).

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Purification system (e.g., size-exclusion chromatography).

-

Analytical instruments (e.g., SDS-PAGE, UV-Vis spectrophotometer, mass spectrometer).

Procedure:

-

Protein Preparation:

-

PEG Reagent Preparation:

-

Conjugation Reaction:

-

Add the desired molar excess of the PEG-NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of PEG to protein.[13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[7][13]

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.[14]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted PEG and byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][16]

-

-

Characterization:

Protocol 2: Thiol-Reactive PEGylation via Maleimide (B117702) Chemistry

This protocol outlines the site-specific conjugation of a maleimide-activated PEG to free sulfhydryl groups (cysteine residues) on a protein.[19]

Materials:

-

Protein with accessible cysteine residue(s).

-

Maleimide-activated PEG (e.g., mPEG-Maleimide).

-

Reaction buffer: Phosphate buffer with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5).

-

Reducing agent (if necessary, e.g., TCEP or DTT).

-

Quenching reagent: A thiol-containing compound (e.g., L-cysteine or β-mercaptoethanol).

-

Purification and analytical equipment as described in Protocol 4.1.

Procedure:

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature.

-

Remove the reducing agent immediately before PEGylation using a desalting column.

-

Ensure the protein is in a thiol-free buffer at the optimal pH for the maleimide reaction (pH 6.5-7.5).[20]

-

-

PEG Reagent Preparation:

-

Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a 2- to 5-fold molar excess of a quenching reagent (e.g., L-cysteine) over the initial amount of PEG-Maleimide to react with any unreacted maleimide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification and Characterization:

-

Purify and characterize the PEGylated protein as described in Protocol 4.1.

-

Protocol 3: Characterization by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is a powerful technique to separate PEGylated proteins from unreacted protein and free PEG based on their hydrodynamic volume.[][21]

Materials:

-

HPLC system with a UV detector.

-

Size-exclusion column suitable for the molecular weight range of the bioconjugate.

-

Mobile phase: A buffer compatible with the protein (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

-

Purified PEGylated protein sample.

-

Unconjugated protein and free PEG standards.

Procedure:

-

System Equilibration:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

-

Sample Preparation:

-

Filter the protein samples through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject the PEGylated protein sample, as well as the unconjugated protein and free PEG standards, onto the column.

-

Monitor the elution profile at 280 nm (for protein) and potentially with a refractive index (RI) detector for PEG detection.[21]

-

The PEGylated protein will elute earlier than the unconjugated protein due to its larger size.

-

Protocol 4: In Vitro Cytotoxicity Assay for ADCs

This assay determines the potency (IC50) of an ADC on target cells.[22][23][24][25][26]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines.

-

Complete cell culture medium.

-

ADC and unconjugated antibody control.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

96-well cell culture plates.

-

Plate reader (absorbance or luminescence).

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

-

Remove the medium from the cells and add the ADC dilutions. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using a suitable software.[22]

-

Conclusion

The use of long PEG spacers in bioconjugation is a powerful and versatile strategy for enhancing the therapeutic properties of proteins, peptides, and antibody-drug conjugates. By carefully selecting the appropriate PEG length and employing robust conjugation and characterization methods, researchers can significantly improve the solubility, stability, and pharmacokinetic profile of their biotherapeutics, ultimately leading to the development of safer and more effective drugs. This guide provides a foundational understanding and practical protocols to aid scientists and drug developers in harnessing the full potential of long PEG spacers in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. benchchem.com [benchchem.com]

- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. bioagilytix.com [bioagilytix.com]

- 9. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Bradford protein assay | Abcam [abcam.com]

- 12. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 13. Protocol for Protein PEGylation [jenkemusa.com]

- 14. broadpharm.com [broadpharm.com]

- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 17. creativepegworks.com [creativepegworks.com]

- 18. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. lcms.cz [lcms.cz]

- 22. benchchem.com [benchchem.com]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biotin-PEG12-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of Biotin-PEG12-NHS Ester

This compound is a versatile biotinylation reagent widely employed in research and drug development for the specific labeling of proteins and other biomolecules.[1][2][3] This reagent features three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[4][5]

The hydrophilic PEG spacer is a critical feature, imparting water solubility to the entire molecule and, consequently, to the labeled biomolecule.[1][6] This property helps to prevent the aggregation of labeled proteins, which can be an issue with more hydrophobic biotinylation reagents.[1][6] The length of the PEG spacer also minimizes steric hindrance, allowing for efficient binding of the biotin group to streptavidin or avidin.[5][6]

The NHS ester group provides the means for covalent attachment to biomolecules. It reacts specifically and efficiently with primary amino groups (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond.[3][7][8] This reaction is most effective in a pH range of 7 to 9.[1][8]

The robust and specific interaction between biotin and streptavidin/avidin is fundamental to the utility of this compound. This high-affinity binding allows for the sensitive detection and purification of biotinylated molecules in a variety of applications, including:

-

Protein Labeling: For tracking and quantification in various assays.[2]

-

Cell Surface Biotinylation: To study membrane proteins without permeating the cell.[1][2]

-

Immunoassays: Such as ELISA, Western blotting, and immunoprecipitation.[1][9]

-

Affinity Purification: For the isolation of biotinylated molecules.[3][9]

-

Drug Delivery Systems: In the development of targeted therapeutics.[2]

-

PROTACs Synthesis: As a component of proteolysis-targeting chimeras.[10]

Quantitative Data Summary

The following tables summarize the key quantitative and physical properties of this compound and the conditions for its use.

| Property | Value | Reference |

| Molecular Formula | C41H72N4O18S | [4] |

| Molecular Weight | 941.1 g/mol | [4] |

| Purity | ≥95% - 98% | [4][5] |

| Appearance | White to off-white solid, may appear waxy | [11][12] |

| Melting Point | 74-76°C | [12] |

| Solubility | Soluble in water and organic solvents like DMSO and DMF | [1][6] |

| Parameter | Recommended Conditions | Reference |

| Reaction pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | [1][8][13] |

| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES | [8][13] |

| Incompatible Buffers | Buffers containing primary amines (e.g., Tris) | [8][14] |

| Reaction Time | 30 minutes at room temperature or 2 hours on ice | [14] |

| Storage (Solid) | -20°C, protected from moisture | [4][11] |

| Storage (Stock Solution) | -20°C or -80°C in anhydrous solvent (e.g., DMSO, DMF) | [1][10] |

Experimental Protocols

A. General Protein Biotinylation

This protocol outlines the general steps for biotinylating a protein in solution.

1. Reagent Preparation:

- Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1][14]

- Prepare a stock solution of the biotinylation reagent (e.g., 10-250 mM) in an anhydrous, water-miscible solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution should be prepared immediately before use.[1] Unused stock solution can be stored at -20°C under an inert gas.[1]

- Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[14] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable buffer.[14]

2. Biotinylation Reaction:

- Determine the desired molar ratio of the biotinylation reagent to the protein. This often requires empirical optimization but a 20-fold molar excess of biotin reagent is a common starting point.

- Add the calculated volume of the this compound stock solution to the protein solution.[14]

- Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[14]

3. Quenching and Purification:

- The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM to quench any unreacted NHS ester.[1][8]

- Remove excess, non-reacted biotinylation reagent and byproducts by dialysis or using a desalting column.[14]

B. Cell Surface Biotinylation

This protocol provides a method for labeling proteins on the surface of living cells.

1. Cell Preparation:

- Wash the cells with an ice-cold, amine-free buffer such as PBS to remove any culture media containing amines.[1]

- Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in the same buffer, adjusted to a pH of 8.0.[1]

2. Biotinylation Reaction:

- Add the this compound stock solution to the cell suspension to a final concentration of 2-5 mM.[1]

- Incubate the reaction mixture for 30 minutes at room temperature. To minimize internalization of the reagent, the incubation can be performed at 4°C.[1]

3. Quenching and Washing:

- Quench the reaction and remove excess biotin reagent by washing the cells three times with PBS containing 100 mM glycine.[1]

4. Cell Lysis and Analysis:

- The biotin-labeled cells are now ready for lysis and subsequent analysis, such as immunoprecipitation or Western blotting, to identify and study the labeled surface proteins.[1]

Visualizations

Caption: Reaction mechanism of this compound with a primary amine.

Caption: Experimental workflow for general protein biotinylation.

Caption: Experimental workflow for cell surface biotinylation.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Buy this compound | 365441-71-0 [smolecule.com]

- 3. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 4. This compound, 365441-71-0 | BroadPharm [broadpharm.com]

- 5. This compound, CAS 1934296-88-4 | AxisPharm [axispharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Biotin-NHS Ester, NHS Biotinylation, CAS 35013-72-0 | AxisPharm [axispharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. (+)-Biotin-PEG12-CH2CH2COONHS Ester Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Amine-Reactive Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Biotinylation

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin forms the basis for numerous applications in detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. Amine-reactive biotinylation reagents are a widely used class of compounds that specifically target primary amines (-NH2), which are abundantly available on proteins at the N-terminus and on the side chains of lysine (B10760008) residues. This guide provides a comprehensive overview of the core principles, reagents, and protocols for successful amine-reactive biotinylation.

Core Concepts of Amine-Reactive Biotinylation

The most prevalent amine-reactive biotinylation reagents utilize an N-hydroxysuccinimide (NHS) ester functional group. This group readily reacts with primary amines in a nucleophilic substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure that the primary amines are deprotonated and thus more nucleophilic.

There are two main classes of NHS ester-based biotinylation reagents:

-

NHS Esters: These reagents are generally hydrophobic and require dissolution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. Their hydrophobicity allows them to permeate cell membranes, making them suitable for labeling intracellular proteins.

-

Sulfo-NHS Esters: The addition of a sulfonate group (-SO3-) to the N-hydroxysuccinimide ring renders these reagents water-soluble and membrane-impermeable.[1][2] This property is highly advantageous for labeling cell surface proteins, as it prevents the reagent from entering the cell and labeling intracellular components.[1][2]

Comparison of Common Amine-Reactive Biotinylation Reagents

The choice of biotinylation reagent depends on several factors, including the properties of the target molecule, the desired application, and the required spacer arm length. The spacer arm is the chemical chain that connects the biotin molecule to the reactive group. A longer spacer arm can reduce steric hindrance and improve the accessibility of the biotin to avidin or streptavidin.[3]

Below is a summary of commonly used amine-reactive biotinylation reagents:

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Cell Permeability | Key Features |

| NHS-Biotin | 341.38[4] | 13.5[5][6] | DMSO, DMF | Permeable | Shortest spacer arm, suitable for intracellular labeling. |

| Sulfo-NHS-Biotin | 443.43[7][8] | 13.5[5] | Water | Impermeable | Water-soluble, ideal for cell surface labeling.[5] |

| NHS-LC-Biotin | 454.54[9][10][11] | 22.4[9][12][13] | DMSO, DMF | Permeable | Long-chain spacer arm to reduce steric hindrance.[9] |

| Sulfo-NHS-LC-Biotin | 556.59[14] | 22.4[12][13][14][15] | Water | Impermeable | Water-soluble with a long-chain spacer arm.[12][13] |

| NHS-LC-LC-Biotin | 567.7 - 568[6][16][17] | 30.5[15][16] | DMSO, DMF | Permeable | Extra-long spacer arm for applications with significant steric hindrance.[18] |

| Sulfo-NHS-LC-LC-Biotin | 669.7 | 30.5[15][19] | Water | Impermeable | Water-soluble with an extra-long spacer arm.[19] |

| NHS-PEG4-Biotin | 588.67[20][21] | 29.0[20][21] | Water, DMSO, DMF | Permeable | PEG spacer increases solubility and reduces aggregation.[20] |

| Sulfo-NHS-SS-Biotin | 606.69[1] | 24.3[1] | Water | Impermeable | Contains a cleavable disulfide bond in the spacer arm.[1][2] |

Experimental Protocols

Protocol 1: Biotinylation of Antibodies with NHS-Ester Biotin

This protocol provides a general procedure for biotinylating antibodies using an NHS-ester biotin reagent. Optimization may be required depending on the specific antibody and reagent used.

Materials:

-

Antibody solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

NHS-ester biotin reagent (e.g., NHS-LC-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[22][23]

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Antibody: Ensure the antibody solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against an appropriate buffer like PBS.

-

Preparation of Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[23] Do not prepare stock solutions for storage as NHS esters are moisture-sensitive and readily hydrolyze.[22]

-

Biotinylation Reaction:

-

Calculate the required volume of the biotin reagent solution to achieve a 10- to 20-fold molar excess of biotin to the antibody. The optimal molar ratio may need to be determined empirically.

-

Add the calculated volume of the biotin reagent solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[22]

-

-

Quenching the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester biotin.[22]

-